N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound characterized by its trifluoromethyl group and benzoxadiazole sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative. This is followed by the introduction of the benzoxadiazole and sulfonamide groups through specific chemical reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various chemical reactions.
Biology: N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological targets, leading to potential therapeutic applications.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group provides resistance to degradation, making it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide
N,N-Dimethyl-3-(trifluoromethyl)benzamide
Uniqueness: N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of trifluoromethyl and benzoxadiazole sulfonamide groups. This combination provides enhanced chemical stability and reactivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3S/c14-13(15,16)8-3-1-4-9(7-8)19-23(20,21)11-6-2-5-10-12(11)18-22-17-10/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWLNMZJZUDSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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